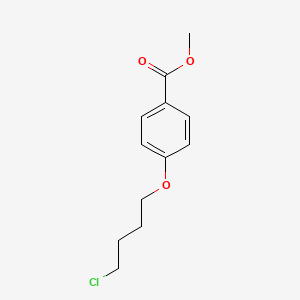
4-(1,3-dioxolan-2-yl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3-dioxolan-2-yl)phenol is an organic compound characterized by a phenol group attached to a 1,3-dioxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-(1,3-dioxolan-2-yl)phenol can be synthesized through the acetalization of carbonyl compounds with 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing continuous removal of water using a Dean-Stark apparatus .
Industrial Production Methods: Industrial production methods for this compound often involve similar acetalization processes but on a larger scale, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-(1,3-dioxolan-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).
Substitution: It can participate in nucleophilic substitution reactions with reagents like organolithium or Grignard reagents.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution.
Reduction: LiAlH4 in dry ether.
Substitution: Organolithium reagents in anhydrous conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenols or ethers.
Aplicaciones Científicas De Investigación
4-(1,3-dioxolan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of polymers and as a stabilizer in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(1,3-dioxolan-2-yl)phenol involves its interaction with specific molecular targets, leading to various biochemical effects. For instance, its phenolic group can participate in hydrogen bonding and electron donation, influencing enzyme activity and receptor binding . The dioxolane ring can also stabilize reactive intermediates, enhancing the compound’s reactivity in certain chemical reactions .
Comparación Con Compuestos Similares
1,3-Dioxane: Similar in structure but with a six-membered ring instead of a five-membered ring.
1,2-Dioxolane: An isomer with adjacent oxygen atoms, often used as a solvent.
Uniqueness: 4-(1,3-dioxolan-2-yl)phenol is unique due to its combination of a phenol group and a 1,3-dioxolane ring, providing distinct chemical properties and reactivity compared to other similar compounds .
Propiedades
Número CAS |
23639-82-9 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
4-(1,3-dioxolan-2-yl)phenol |
InChI |
InChI=1S/C9H10O3/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4,9-10H,5-6H2 |
Clave InChI |
PZRQGGWYPVFVCJ-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)C2=CC=C(C=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(2,5-Dimethoxyphenyl)benzo[d]thiazole](/img/structure/B8780004.png)







![(1S,3aR,6aS)-Ethyl octahydrocyclopenta[c]pyrrole-1-carboxylate hydrochloride](/img/structure/B8780041.png)

